molecular formula C41H31O4P B577464 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1258327-06-8

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No. B577464
CAS RN: 1258327-06-8
M. Wt: 618.669
InChI Key: GKIAGFOQUKNWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a useful research compound. Its molecular formula is C41H31O4P and its molecular weight is 618.669. The purity is usually 95%.
BenchChem offers high-quality 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : This compound and its derivatives are often synthesized through condensation reactions involving various alcohols or thiols, characterized by spectral studies. For example, Kumar et al. (2002) and Kumar et al. (2003) synthesized similar compounds using dichlorophosphinyl carbamates and characterized them using spectral studies (Kumar, Reddy, & Reddy, 2002) (Kumar, Kasthuraiah, Babu, & Reddy, 2003).

  • Electron Impact Mass Spectra Studies : Chongjiu et al. (2000) performed Electron Impact Mass Spectra (EI-MS) analyses on similar phosphorus heterocycles, providing insights into their molecular structures and the roles of different atoms in these structures (Chongjiu, Daibin, Jin, & Wanyi, 2000).

  • Structural Analysis : Detailed structural analyses using various spectroscopic methods are common in the study of these compounds, as seen in the works of Reddy et al. (1996) and Kumar et al. (2001), where they analyzed the chemical shifts and confirmed the structures of synthesized compounds (Reddy, Reddy, Reddy, Berlin, Couch, Tyagi, Hossain, & Helm, 1996) (Kumar, Reddy, Kumar, & Krishnaiah, 2001).

Antimicrobial Activity

  • Antimicrobial Properties : Some derivatives have shown significant antimicrobial properties. For instance, Venugopal & Reddy (2001) found that certain compounds exhibited activity against bacteria like Bacillus subtilis and Escherichia coli, as well as fungi like Curvularia lunata and Aspergillus niger (Venugopal & Reddy, 2001).

  • Further Studies on Antimicrobial Effects : Additional studies by Kumar et al. (2003) and Kumar et al. (2001) also demonstrated the antimicrobial activity of similar compounds, reinforcing the potential applications of these substances in antimicrobial treatments (Kumar, Kasthuraiah, Reddy, & Reddy, 2003) (Kumar, Reddy, Kumar, & Krishnaiah, 2001).

properties

IUPAC Name

12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H31O4P/c42-46(43)44-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(45-46)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22H,23-26H2,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIAGFOQUKNWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=C(C=C8)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H31O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.